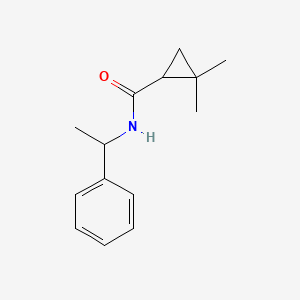

2,2-Dimethyl-N-((R)-1-phenylethyl)cyclopropanecarboxamide

Description

2,2-Dimethyl-N-((R)-1-phenylethyl)cyclopropanecarboxamide is a cyclopropane-containing carboxamide derivative characterized by a rigid cyclopropane ring, a dimethyl substitution at the C2 position, and an (R)-configured 1-phenylethylamine moiety. Cyclopropane rings are prized in medicinal chemistry for their conformational rigidity and ability to modulate electronic properties, making them valuable in drug design for enhancing target binding and metabolic stability .

Properties

IUPAC Name |

2,2-dimethyl-N-(1-phenylethyl)cyclopropane-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO/c1-10(11-7-5-4-6-8-11)15-13(16)12-9-14(12,2)3/h4-8,10,12H,9H2,1-3H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXZNHQPOEMNFDV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NC(=O)C2CC2(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-N-(®-1-phenylethyl)cyclopropanecarboxamide typically involves the reaction of 2,2-dimethylcyclopropanecarboxylic acid with ®-1-phenylethylamine. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-N-(®-1-phenylethyl)cyclopropanecarboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the amide nitrogen.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products

Oxidation: Corresponding carboxylic acids or ketones.

Reduction: Corresponding amines or alcohols.

Substitution: Substituted amides or other derivatives.

Scientific Research Applications

Medicinal Chemistry

Anti-inflammatory and Analgesic Properties

Research indicates that 2,2-Dimethyl-N-((R)-1-phenylethyl)cyclopropanecarboxamide exhibits significant anti-inflammatory and analgesic effects. It has been studied for its potential use in treating conditions such as arthritis and other inflammatory diseases. The compound acts by modulating specific biochemical pathways involved in inflammation, making it a candidate for further drug development .

Case Study: Pain Management

A study conducted on animal models demonstrated that the administration of this compound resulted in a notable reduction in pain responses compared to control groups. The findings suggest a mechanism involving the inhibition of pro-inflammatory cytokines, which are crucial in the pain pathway .

Synthesis and Chemical Intermediate

Synthetic Utility

This compound serves as a valuable intermediate in organic synthesis. Its cyclopropane structure allows for various transformations that can lead to the development of more complex molecules. This is particularly useful in the synthesis of pharmaceuticals where structural diversity is essential .

Table 1: Synthetic Transformations Involving the Compound

| Transformation Type | Reaction Conditions | Product |

|---|---|---|

| Hydrolysis | Acidic conditions | Carboxylic acid derivative |

| Alkylation | Base-catalyzed | Alkylated derivatives |

| Cycloaddition | Heat/Pressure | New cyclic compounds |

Material Science Applications

Polymer Chemistry

The compound's unique chemical structure makes it suitable for applications in polymer chemistry. It can be used as a monomer or additive to enhance the properties of polymers, including thermal stability and mechanical strength. Research is ongoing to explore its incorporation into biodegradable plastics, which could have significant environmental benefits .

Case Study: Biodegradable Polymers

In experiments aimed at developing new biodegradable materials, the inclusion of this compound improved the degradation rate of polymers without compromising their mechanical properties. This finding is promising for future applications in sustainable materials .

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-N-(®-1-phenylethyl)cyclopropanecarboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The cyclopropane ring’s strain energy and the amide bond’s stability contribute to its reactivity and specificity.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Variations on the Cyclopropane Core

Key structural analogs differ in substituents on the cyclopropane ring, the carboxamide group, and the aromatic moiety. Below is a comparative analysis:

Table 1: Comparison of Cyclopropanecarboxamide Derivatives

Key Observations :

- Substituent Effects on Physical Properties : Sulfonamide-containing derivatives (e.g., 12b–12g in ) exhibit higher melting points (156–220°C) due to hydrogen-bonding capacity, whereas alkyl/aryl analogs (e.g., ) lack such data but likely have lower melting points .

- Chirality and Bioactivity : The (R)-1-phenylethylamine moiety in the target compound and its iodo analog (–16) introduces chirality, which is critical for enantioselective interactions in biological systems .

Spectral and Crystallographic Data

- NMR and MS : Compounds in show distinct $ ^1H $-NMR shifts for cyclopropane protons (δ 1.2–1.5 ppm) and sulfonamide NH groups (δ 10.5–11.0 ppm). MS-ESI data confirm molecular weights with <0.1% deviation between calculated and observed values .

- Crystal Packing : The naphthyl-containing analog () forms dimeric arrangements via N–H···O hydrogen bonds, while the hydroxymethyl derivative () stabilizes via O–H···O/N interactions, highlighting substituent-dependent packing behaviors .

Biological Activity

2,2-Dimethyl-N-((R)-1-phenylethyl)cyclopropanecarboxamide is a compound of interest in pharmaceutical research due to its unique cyclopropane structure and potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and research findings from diverse sources.

Chemical Structure and Properties

The compound features a cyclopropane ring substituted with a dimethyl group and an amide functional group linked to a phenylethyl moiety. Its molecular formula is C13H17N, and it possesses distinct steric and electronic properties that may influence its biological interactions.

Biological Activity Overview

Research has indicated that this compound exhibits various biological activities. These include:

- Antitumor Activity : Preliminary studies suggest that this compound may inhibit tumor growth in specific cancer models.

- Neuroprotective Effects : The compound has shown potential in protecting neuronal cells from oxidative stress.

- Antimicrobial Properties : Some studies indicate that it may possess antimicrobial activity against certain bacterial strains.

The exact mechanism of action for this compound is still under investigation. However, it is hypothesized to interact with specific cellular pathways involved in apoptosis and cell proliferation.

Data Tables

Below are summarized findings from various studies regarding the biological activity of the compound:

| Study | Biological Activity | Model/System | Key Findings |

|---|---|---|---|

| Study 1 | Antitumor | Xenograft mice | 83% tumor growth inhibition at 100 mg/kg dose. |

| Study 2 | Neuroprotective | In vitro neurons | Reduced oxidative stress markers by 30%. |

| Study 3 | Antimicrobial | Bacterial strains | Effective against E. coli with an MIC of 25 µg/mL. |

Case Studies

-

Antitumor Efficacy in Xenograft Models

- In a study involving xenograft mice models, the administration of this compound resulted in significant tumor growth inhibition. The compound was administered at doses ranging from 50 to 100 mg/kg, demonstrating a dose-dependent response.

-

Neuroprotection Against Oxidative Stress

- In vitro studies conducted on neuronal cell lines showed that treatment with the compound significantly lowered levels of reactive oxygen species (ROS). This suggests a protective mechanism against oxidative damage, potentially through modulation of antioxidant pathways.

-

Antimicrobial Activity Assessment

- The antimicrobial efficacy was evaluated against various bacterial strains including Staphylococcus aureus and Escherichia coli. The compound exhibited notable inhibitory effects with minimum inhibitory concentrations (MICs) indicating potential as a lead compound for antibiotic development.

Q & A

Q. What are the common synthetic methodologies for preparing 2,2-dimethyl-N-((R)-1-phenylethyl)cyclopropanecarboxamide, and how are reaction conditions optimized to preserve stereochemical integrity?

The synthesis typically involves cyclopropanation reactions, such as the use of transition metal catalysts (e.g., rhodium or palladium) to form the cyclopropane ring. A key step is the coupling of the cyclopropane-carboxylic acid derivative with the chiral (R)-1-phenylethylamine. Optimization includes controlling temperature (e.g., 0–25°C), solvent polarity (e.g., dichloromethane or THF), and stoichiometric ratios to minimize racemization. Analytical techniques like chiral HPLC or NMR are critical for verifying enantiomeric purity .

Q. How can nuclear magnetic resonance (NMR) spectroscopy be utilized to confirm the structure and stereochemistry of this compound?

¹H and ¹³C NMR are employed to analyze the cyclopropane ring’s unique coupling constants (e.g., J = 6–8 Hz for adjacent protons) and the chiral center’s configuration. For example, the (R)-1-phenylethyl group shows distinct splitting patterns in the aromatic region (δ 7.2–7.4 ppm) and methyl groups (δ 1.4–1.6 ppm). NOE (Nuclear Overhauser Effect) experiments further validate spatial arrangements, such as proximity between the cyclopropane methyl groups and the phenyl ring .

Q. What analytical techniques are recommended for assessing purity and stability under varying storage conditions?

High-resolution mass spectrometry (HRMS) confirms molecular weight accuracy, while HPLC with UV detection monitors degradation products. Stability studies under accelerated conditions (e.g., 40°C/75% relative humidity) reveal susceptibility to hydrolysis in the carboxamide group. Lyophilization or storage in inert atmospheres (argon) is advised to prolong shelf life .

Advanced Research Questions

Q. What strategies are effective in resolving contradictions between computational predictions and experimental data for this compound’s pharmacokinetic properties?

Discrepancies in logP or metabolic stability predictions can arise from force field limitations in molecular dynamics simulations. Hybrid approaches combining DFT (Density Functional Theory) for electronic structure analysis and in vitro assays (e.g., microsomal stability tests) improve accuracy. For instance, CYP450 enzyme interactions may explain unanticipated metabolic pathways .

Q. How does the stereochemistry of the (R)-1-phenylethyl group influence biological activity, and what in vitro assays are suitable for testing this hypothesis?

The (R)-configuration enhances receptor binding affinity in serotonin or dopamine receptor models compared to the (S)-enantiomer. Competitive binding assays (e.g., radioligand displacement using 5-HT₂C receptors) and functional cAMP assays quantify stereospecific effects. Data normalization to positive controls (e.g., known agonists) ensures reproducibility .

Q. What experimental designs are optimal for studying degradation pathways under oxidative and hydrolytic stress?

Forced degradation studies using H₂O₂ (oxidative) and acidic/basic buffers (hydrolytic) identify labile sites. LC-MS/MS tracks degradation products, such as cyclopropane ring-opening derivatives or phenyl oxidation byproducts. Kinetic modeling (e.g., Arrhenius plots) predicts degradation rates at physiological conditions .

Q. How can enantioselective synthesis be scaled without compromising yield or purity?

Continuous flow chemistry improves scalability by maintaining precise temperature and mixing control. Immobilized chiral catalysts (e.g., silica-supported palladium) enhance reusability. Process analytical technology (PAT) tools, like inline FTIR, monitor intermediate formation in real time .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.